

mechanism of action of Lasamide

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Compound of Interest

Compound Name: Lasamide

Cat. No.: B1675832

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Note on Nomenclature

The compound "**Lasamide**" was not identified in scientific literature. Based on the phonetic similarity, this technical guide will focus on Boscalid, a well-documented carboxamide fungicide.

An In-depth Technical Guide to the Core Mechanism of Action of Boscalid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boscalid is a broad-spectrum fungicide belonging to the class of carboxamides, specifically identified as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its primary mode of action is the disruption of the mitochondrial electron transport chain (ETC) in fungal pathogens.[2][3] By specifically targeting and inhibiting the enzyme succinate dehydrogenase (also known as Complex II), boscalid effectively halts cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[4][5] This guide provides a detailed examination of the molecular mechanism, associated signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate boscalid's function.

Core Mechanism of Action

Boscalid's fungicidal activity is rooted in its highly specific interaction with succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

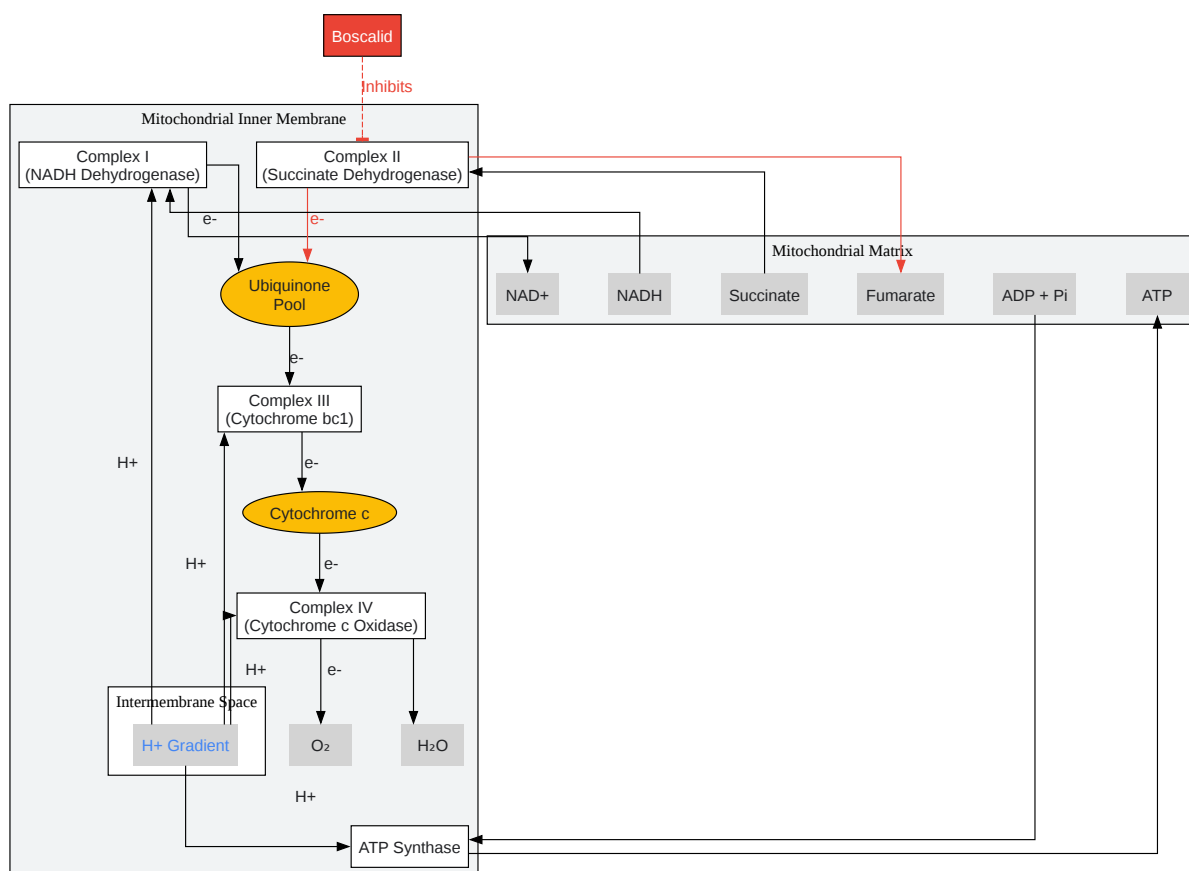
- **Target Enzyme:** Succinate Dehydrogenase (Complex II).
- **Binding Site:** Boscalid binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This prevents the natural substrate, ubiquinone, from binding and accepting electrons.
- **Molecular Action:** By occupying the Q-site, boscalid blocks the transfer of electrons from FADH₂ (flavin adenine dinucleotide, reduced form) to the ubiquinone pool. This action specifically inhibits the oxidation of succinate to fumarate.
- **Consequence:** The inhibition of SDH disrupts the entire mitochondrial electron transport chain, leading to a halt in ATP synthesis via oxidative phosphorylation. This deprives the fungal cell of its primary energy source. Furthermore, the blockage of the TCA cycle prevents the generation of essential metabolic intermediates.

Signaling Pathways and Cellular Effects

The inhibition of SDH by boscalid triggers a cascade of events within the fungal cell, primarily centered around mitochondrial dysfunction.

Disruption of the Mitochondrial Electron Transport Chain

The primary signaling pathway affected by boscalid is the mitochondrial electron transport chain. By inhibiting Complex II, boscalid prevents the flow of electrons to Complex III and subsequently to Complex IV, thereby abrogating the proton gradient necessary for ATP synthase to produce ATP.



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Caption: Boscalid inhibits Complex II of the mitochondrial ETC.

Induction of Oxidative Stress

The blockage of the electron transport chain by boscalid can lead to an increase in the production of reactive oxygen species (ROS), particularly superoxide radicals, from Complex II. This accumulation of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.

Quantitative Data

The efficacy of boscalid has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Fungicidal Activity of Boscalid

Fungal Species	Parameter	Value (µg/mL)	Reference
Sclerotinia sclerotiorum	Mean EC ₅₀	0.0383 - 0.0395	
Sclerotinia sclerotiorum	EC ₅₀ Range (Baseline)	0.0661 - 0.195	

EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: Effect of Boscalid on Mitochondrial Respiration in Human Cell Lines

Cell Line	Concentration (µM)	Duration	Oxygen Consumption Rate (OCR) Inhibition	Reference
HepG2 (Liver)	1	2 hours	46%	
PBMCs (Blood)	1	2 hours	75%	
BJ-fibroblasts (Skin)	1	2 hours	33%	

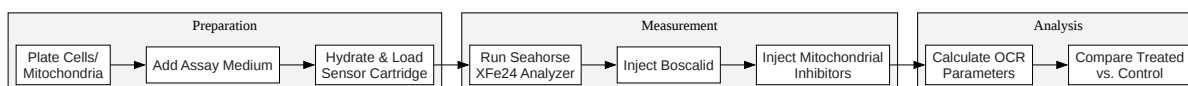
Experimental Protocols

The mechanism of action of boscalid has been elucidated through a variety of experimental techniques. The following are detailed protocols for key assays.

Measurement of Mitochondrial Respiration

This protocol is adapted for measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells using a Seahorse XFe24 Analyzer.

- **Cell/Mitochondria Plating:** Seed cells in a Seahorse XF24 cell culture microplate and allow them to adhere. For isolated mitochondria, adhere them to the plate via centrifugation.
- **Assay Medium:** Replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator.
- **Cartridge Hydration and Loading:** Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with the compounds to be tested (e.g., boscalid, oligomycin, FCCP, rotenone/antimycin A).
- **Assay Execution:** Place the cell plate and the sensor cartridge into the Seahorse XFe24 Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.
- **Data Analysis:** The OCR is measured in real-time. Sequential injections of mitochondrial inhibitors (oligomycin for ATP synthase, FCCP for uncoupling, and rotenone/antimycin A to shut down respiration) allow for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of boscalid is determined by comparing the OCR of treated cells to control cells.



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Caption: Workflow for measuring mitochondrial respiration.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in mitochondrial extracts.

- **Sample Preparation:** Homogenize cells or tissues in an ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the mitochondrial fraction.
- **Reaction Mixture:** In a 96-well plate, add the sample to the SDH assay buffer.
- **Initiation of Reaction:** Add the SDH substrate mix (containing succinate) and a probe (an artificial electron acceptor like 2,6-dichlorophenol-indophenol, DCPIP) to each well.
- **Kinetic Measurement:** Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode. The activity of SDH is proportional to the rate of decrease in absorbance as the blue DCPIP is reduced to a colorless form.
- **Inhibition Assay:** To determine the inhibitory effect of boscalid, pre-incubate the samples with varying concentrations of boscalid before adding the substrate mix.
- **Data Analysis:** Calculate the rate of change in absorbance ($\Delta OD/min$). The SDH activity is then calculated based on a standard curve. The IC_{50} value for boscalid can be determined by plotting the percent inhibition against the log of the boscalid concentration.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

- **Cell Culture and Treatment:** Culture fungal cells to the desired density. Treat the cells with boscalid at various concentrations for a specified duration. Include a positive control (e.g., H_2O_2) and an untreated control.

- **Probe Loading:** Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution in the dark. The DCFH-DA will diffuse into the cells and be deacetylated by intracellular esterases to the non-fluorescent DCFH.
- **Fluorescence Measurement:** After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
- **Data Analysis:** The fluorescence intensity is directly proportional to the amount of ROS produced. Compare the fluorescence of the boscalid-treated cells to the controls.



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Caption: Workflow for ROS detection using DCFH-DA.

Conclusion

Boscalid's mechanism of action is a well-defined process centered on the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This targeted action effectively disrupts fungal respiration and energy production, leading to potent fungicidal activity against a broad spectrum of pathogens. The downstream effects include a halt in ATP synthesis and the induction of oxidative stress, further contributing to cellular demise. The experimental protocols detailed herein provide a robust framework for the continued investigation of SDHI fungicides and the development of novel antifungal agents.

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